pKa Modulation: Reduced Basicity Relative to Unsubstituted and Methoxy Analogs
The predicted pKa for (R)-3-(trifluoromethoxy)pyrrolidine is 8.70±0.10 . This value is significantly lower than that of unsubstituted pyrrolidine (pKa 11.27) and the 3-methoxypyrrolidine analog (predicted pKa ~9.49) . The reduced basicity is a direct consequence of the strong electron-withdrawing effect of the OCF₃ group, which will influence its reactivity in amine-coupling reactions and its protonation state at physiological pH.
| Evidence Dimension | Acid Dissociation Constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 8.70±0.10 (predicted) |
| Comparator Or Baseline | Pyrrolidine: 11.27 (measured); 3-Methoxypyrrolidine: 9.49±0.10 (predicted) |
| Quantified Difference | ΔpKa = -2.57 vs. pyrrolidine; ΔpKa = -0.79 vs. 3-methoxypyrrolidine |
| Conditions | Predicted values at 25°C in aqueous solution |
Why This Matters
A lower pKa directly impacts the nucleophilicity and protonation state of the amine, affecting reaction conditions and potential for salt formation.
